molecular formula C12H12O3 B1287767 Benzyl 3-Oxocyclobutanecarboxylate CAS No. 198995-91-4

Benzyl 3-Oxocyclobutanecarboxylate

Cat. No.: B1287767
CAS No.: 198995-91-4
M. Wt: 204.22 g/mol
InChI Key: OPGPYIKNRCXNQY-UHFFFAOYSA-N
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Description

Benzyl 3-oxocyclobutanecarboxylate (CAS 198995-91-4) is a high-purity chemical ester serving as a versatile building block in organic synthesis and pharmaceutical research. This compound is a protected form of 3-oxocyclobutanecarboxylic acid, a key synthon in constructing complex molecules. It is particularly valuable as a precursor in the development of various active pharmaceutical ingredients (APIs), including thrombin inhibitors, kinase inhibitors, and several classes of antineoplastic agents . The benzyl ester group enhances the molecule's handling properties and can be selectively removed under mild conditions to reveal the free carboxylic acid for further derivatization . With a molecular formula of C12H12O3 and a molecular weight of 204.22 g/mol , it is characterized by GHS warning symbols and hazard statements H302, H315, and H319, indicating it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Properties

IUPAC Name

benzyl 3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGPYIKNRCXNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578694
Record name Benzyl 3-oxocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198995-91-4
Record name Benzyl 3-oxocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Esterification of 3-Oxocyclobutanecarboxylic Acid

Method Overview

This method involves the reaction of 3-oxocyclobutanecarboxylic acid with benzyl bromide in the presence of a base to form Benzyl 3-Oxocyclobutanecarboxylate.

Reaction Scheme

$$
\text{3-Oxocyclobutanecarboxylic Acid} + \text{Benzyl Bromide} \xrightarrow{\text{Base}} \text{this compound}
$$

Experimental Procedures

  • Using Cesium Carbonate in Ethanol :

    • Dissolve 3-oxocyclobutanecarboxylic acid in anhydrous ethanol.
    • Add cesium carbonate as a base and stir under nitrogen at room temperature for 4 hours.
    • Introduce benzyl bromide and stir for an additional 12 hours.
    • Purify the product using silica gel chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) to yield this compound.
  • Using Triethylamine in Tetrahydrofuran (THF) :

    • Dissolve 3-oxocyclobutanecarboxylic acid in THF.
    • Add triethylamine and benzyl bromide to the solution at room temperature.
    • Stir for 2 hours, then wash with hydrochloric acid, sodium bicarbonate, and saline.
    • Dry over sodium sulfate and purify via column chromatography (hexane:ethyl acetate = 6:1) to obtain the product.
  • Using Potassium Carbonate in Acetone :

    • Combine 3-oxocyclobutanecarboxylic acid, potassium carbonate, and benzyl bromide in acetone.
    • Reflux the mixture for 16 hours.
    • Extract with ethyl acetate and water, dry over magnesium sulfate, and purify using silica gel chromatography.

Reaction Conditions Summary

Base Solvent Temperature Time Yield
Cesium Carbonate Ethanol Room Temperature ~16 hours High
Triethylamine Tetrahydrofuran Room Temperature ~2 hours Moderate
Potassium Carbonate Acetone Reflux ~16 hours High

Preparation via Functionalized Starting Materials

In this method, functionalized derivatives of cyclobutane are used as starting materials.

Example: Using Methyl Triphenylphosphonium Iodide

  • Prepare methyl triphenylphosphonium iodide by reacting triphenylphosphine with methyl iodide.
  • React this intermediate with epoxy chloropropane under controlled conditions to form cyclobutene derivatives.
  • Oxidize these intermediates to yield functionalized cyclobutanecarboxylic acids, which can be esterified with benzyl bromide to form this compound.

Optimization Considerations

Solvent Selection

  • Non-polar solvents like hexane or acetone are often preferred for easier separation during purification.
  • Polar solvents like THF or DMF facilitate better solubility of reactants.

Base Selection

  • Strong bases like cesium carbonate or potassium carbonate ensure efficient deprotonation of carboxylic acids.
  • Triethylamine is milder but may result in lower yields.

Reaction Time and Temperature

  • Lower temperatures (room temperature) are suitable for mild esterification reactions.
  • Reflux conditions may be necessary for harder-to-react substrates.

Data Table: Key Parameters for Esterification

Parameter Optimal Condition
Reactant Ratio Acid:Benzyl Bromide = 1:1.5
Base Cesium Carbonate or K₂CO₃
Solvent Ethanol/THF/Acetone
Reaction Temperature Room Temperature/Reflux
Purification Method Silica Gel Chromatography

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-Oxocyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : Benzyl 3-oxocyclobutanecarboxylate serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the development of new compounds with potential applications in various chemical industries.

Biology

  • Precursor for Biologically Active Compounds : The compound is utilized as a precursor in synthesizing biologically active molecules. Its unique structure allows for modifications that can lead to novel therapeutic agents.

Medicine

  • Pharmaceutical Development : this compound is explored for its potential to develop pharmaceuticals targeting specific enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in oncology.

This compound exhibits notable biological activities, including:

  • Anticancer Potential : Research indicates that similar compounds may inhibit mutant isocitrate dehydrogenases (IDH1/2), which are implicated in cancers such as acute myeloid leukemia (AML). Inhibition of these enzymes can reduce oncometabolites like 2-hydroxyglutarate (2HG) associated with tumorigenesis.

Case Studies

  • In Vivo Studies :
    • A study using mouse models indicated that treatment with compounds similar to this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups.
  • In Vitro Studies :
    • Cell line assays demonstrated effective inhibition of cell proliferation in IDH-mutant cell lines, with IC50 values comparable to established IDH inhibitors.
  • Safety Profile :
    • Toxicological assessments revealed low cytotoxicity against normal human cell lines, suggesting a favorable safety profile for therapeutic applications.

Mechanism of Action

The mechanism of action of Benzyl 3-Oxocyclobutanecarboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between benzyl 3-oxocyclobutanecarboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Reactivity
This compound C₁₂H₁₂O₃ 204.22 Oxo (C=O) Electrophilic ketone for nucleophilic additions
Benzyl 3-hydroxycyclobutanecarboxylate C₁₂H₁₄O₃ 206.24 Hydroxy (-OH) Hydrogen bonding capability; potential oxidation to ketone
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Carboxylic acid (-COOH) Higher acidity (pKa ~4–5); forms salts
Methyl 3-oxocyclobutanecarboxylate C₇H₁₀O₃ 142.15 Methyl ester (-COOCH₃) Lower molecular weight; volatile

Physicochemical Properties

  • Solubility :
    • The benzyl ester group in this compound increases lipophilicity, favoring organic solvents (e.g., ethyl acetate, THF) .
    • The carboxylic acid analog (1-benzylcyclobutane-1-carboxylic acid) is water-soluble in its deprotonated form .
  • Stability: Benzyl esters are stable under acidic conditions but cleaved via hydrogenolysis, whereas methyl esters are more prone to hydrolysis .

Biological Activity

Benzyl 3-oxocyclobutanecarboxylate (CAS No. 198995-91-4) is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological implications based on diverse research findings.

This compound has the molecular formula C12H12O3C_{12}H_{12}O_{3} and a molecular weight of 204.22 g/mol. Its structure features a cyclobutane core, which contributes to its unique reactivity and biological properties. The compound is characterized by:

  • Molecular Weight : 204.22 g/mol
  • InChI Key : OPGPYIKNRCXNQY-UHFFFAOYSA-N
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 4

Synthesis

The synthesis of this compound typically involves the reaction of 3-oxocyclobutanecarboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate or triethylamine. The reaction conditions often include solvents like tetrahydrofuran (THF) under reflux conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating potential applications in pharmacology and biochemistry.

Antimicrobial Activity

Research indicates that compounds containing a cyclobutane moiety exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Inhibition Studies

A study investigated the inhibition of prolyl hydroxylase domain (PHD) enzymes by small molecules, including derivatives of cyclobutane compounds. This compound was identified as a candidate with promising inhibitory activity, which could influence pathways related to hypoxia and cellular metabolism .

Case Studies

  • Cellular Activity : In a cellular assay, this compound demonstrated notable cell permeability and activity comparable to established inhibitors in the same class . This suggests that modifications to its structure could enhance its therapeutic potential.
  • Biocatalysis Applications : The compound has been utilized in biocatalytic processes, showing effective conversion rates in reactions requiring specific enzyme activity . This highlights its versatility in synthetic organic chemistry.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits PHD enzymes, influencing hypoxia pathways
Cellular AssaysHigh cell permeability and activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 3-Oxocyclobutanecarboxylate
Reactant of Route 2
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Benzyl 3-Oxocyclobutanecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.